molecular formula C24H27N5O2 B12135307 2-amino-1-(4-butylphenyl)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

2-amino-1-(4-butylphenyl)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No.: B12135307
M. Wt: 417.5 g/mol
InChI Key: YOAOLMIHOXBSDX-UHFFFAOYSA-N
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Description

2-amino-1-(4-butylphenyl)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic compound with a unique structure that combines a pyrroloquinoxaline core with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-(4-butylphenyl)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrroloquinoxaline core, followed by the introduction of the amino, butylphenyl, and methoxyethyl groups. Common reagents used in these reactions include amines, alkyl halides, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-amino-1-(4-butylphenyl)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s properties.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds, affecting the compound’s reactivity.

    Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinoxaline derivative with additional oxygen-containing groups, while reduction could produce a more saturated version of the compound.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.

    Biology: Its structure suggests potential interactions with biological molecules, making it a candidate for drug discovery and development.

    Medicine: It may have therapeutic potential due to its ability to interact with specific molecular targets, potentially leading to the development of new treatments for various diseases.

    Industry: Its unique properties could be exploited in the development of new materials for industrial applications, such as coatings, adhesives, and electronic components.

Mechanism of Action

The mechanism of action of 2-amino-1-(4-butylphenyl)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For example, it may bind to enzymes or receptors, altering their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine: This compound shares a similar core structure but differs in its functional groups, leading to different properties and applications.

    2-amino-4-hydroxy-methylimidazo[4,5-f]quinoxaline:

Uniqueness

2-amino-1-(4-butylphenyl)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct properties and potential applications. Its structure allows for versatile chemical modifications, making it a valuable compound for various research and industrial purposes.

Properties

Molecular Formula

C24H27N5O2

Molecular Weight

417.5 g/mol

IUPAC Name

2-amino-1-(4-butylphenyl)-N-(2-methoxyethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide

InChI

InChI=1S/C24H27N5O2/c1-3-4-7-16-10-12-17(13-11-16)29-22(25)20(24(30)26-14-15-31-2)21-23(29)28-19-9-6-5-8-18(19)27-21/h5-6,8-13H,3-4,7,14-15,25H2,1-2H3,(H,26,30)

InChI Key

YOAOLMIHOXBSDX-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)N2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)NCCOC)N

Origin of Product

United States

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